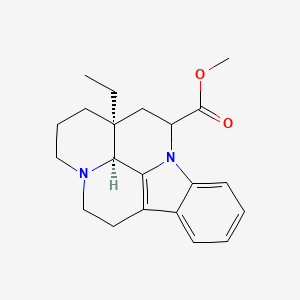

16,17-Dihydroapovincamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2/h4-5,7-8,17,19H,3,6,9-13H2,1-2H3/t17?,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAFIDYFQWIRTC-FMVHKLRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

16,17-Dihydroapovincamine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,17-Dihydroapovincamine is a chemical compound closely related to the vinca alkaloids, a class of compounds known for their pharmacological activities. It is primarily recognized as an impurity and a derivative of apovincamine, which itself is a derivative of vincamine. Vincamine and its semi-synthetic analog, vinpocetine, are known for their vasodilating and nootropic effects, primarily used in the management of cerebrovascular disorders.[1][2][3] This guide provides a summary of the available technical data for this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its identification and characterization in a laboratory setting.

| Property | Value | Source |

| CAS Number | 57130-30-0 | ChemicalBook |

| Molecular Formula | C₂₁H₂₆N₂O₂ | ChemicalBook |

| Molecular Weight | 338.44 g/mol | ChemicalBook |

Relationship to Vincamine and Apovincamine

This compound is structurally related to apovincamine, which is formed from the dehydration of vincamine. The "dihydro" prefix indicates the addition of two hydrogen atoms to the apovincamine structure, saturating a double bond. This structural relationship is crucial for understanding its potential, albeit uncharacterized, pharmacological profile in the context of its parent compounds.

Caption: Chemical relationship between Vincamine, Apovincamine, and this compound.

Pharmacological Context: Apovincamine Derivatives

The proposed mechanisms of action for related vinca alkaloids include:

-

Vasodilation: Improving blood flow in the brain.[1]

-

Neuroprotection: Exhibiting protective effects on neural tissues.[3]

-

Anti-inflammatory activity: Demonstrating potential to reduce inflammation.[4]

It is plausible that this compound may share some of these properties, but dedicated research is required to confirm any biological activity.

Experimental Protocols

Detailed experimental protocols specifically for the synthesis or biological evaluation of this compound are not extensively documented in publicly accessible scientific literature. As it is primarily classified as an impurity of vincamine, its characterization would typically be part of the analytical method validation for vincamine drug products.

A general workflow for the analysis of such an impurity would involve:

Caption: General workflow for the analysis of impurities in a drug substance like Vincamine.

Signaling Pathways

There is currently no available research detailing the specific signaling pathways modulated by this compound. Research on related compounds like vinpocetine has suggested interactions with various cellular targets, including phosphodiesterases (PDEs), which could influence downstream signaling cascades.[3][4] However, without direct experimental evidence, any depiction of a signaling pathway for this compound would be purely speculative.

Conclusion

This compound is a known derivative of apovincamine and an impurity of vincamine. While its basic chemical properties are defined, a significant gap exists in the scientific literature regarding its specific biological activities, mechanism of action, and detailed experimental protocols. Future research is necessary to elucidate the pharmacological profile of this compound and determine if it shares the therapeutic potential of its parent vinca alkaloids. For professionals in drug development, its primary relevance is currently as a reference standard for the quality control of vincamine-based pharmaceutical products.

References

- 1. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and pharmacological activity of vinpocetine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07325D [pubs.rsc.org]

- 4. Synthetic derivatives of vinpocetine as antiproliferative agents | bioRxiv [biorxiv.org]

An In-depth Technical Guide to 16,17-Dihydroapovincamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,17-Dihydroapovincamine is a tertiary amine and a known impurity of Vincamine, a monoterpenoid indole alkaloid extracted from the leaves of the lesser periwinkle plant (Vinca minor). Vincamine and its semi-synthetic derivative, Vinpocetine, are recognized for their vasodilatory and nootropic properties, primarily affecting cerebral blood flow and cognitive function. Due to its structural similarity to these well-studied compounds, this compound is of interest in the fields of pharmacology and drug development, particularly concerning the impurity profiling of Vincamine- and Vinpocetine-based therapeutics. This guide provides a comprehensive overview of the available technical information on this compound.

Chemical and Physical Properties

Limited specific data is available for the physical properties of this compound. The following table summarizes its key chemical identifiers.

| Property | Value |

| CAS Number | 57130-30-0 |

| Molecular Formula | C₂₁H₂₆N₂O₂ |

| Molecular Weight | 338.44 g/mol |

| Canonical SMILES | CCC12CCN3CC4=C(C=CC=C4)N(C1=C(C2)C(=O)OC)C3 |

| IUPAC Name | ethyl (2R,13aS,13bS)-13a-ethyl-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1][2]naphthyridine-2-carboxylate |

Synthesis and Purification

Synthesis

Isolation and Purification

As an impurity, this compound is typically isolated and purified from bulk Vincamine samples using chromatographic techniques. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a common method for separating closely related alkaloids.

References

The Eburnane Alkaloid Derivative: A Technical Guide to 16,17-Dihydroapovincamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 16,17-Dihydroapovincamine, a derivative of the eburnane class of alkaloids. While direct and extensive research on this specific compound is limited, this document extrapolates from the well-documented chemistry and pharmacology of its parent compounds, vincamine and apovincamine, to present a detailed account of its likely discovery, origin, synthesis, and potential biological activities. This guide is intended to serve as a foundational resource for researchers interested in the further exploration and development of novel Vinca alkaloid derivatives.

Introduction: The Vinca Alkaloid Lineage

The story of this compound begins with the discovery of its natural precursor, vincamine. Vincamine is a monoterpenoid indole alkaloid first isolated in the 1950s from the leaves of the lesser periwinkle plant, Vinca minor L.[1]. This plant has a history in traditional medicine for various ailments. Vincamine itself has been recognized for its cerebral vasodilatory and neuroprotective properties[1][2].

Apovincamine, the immediate precursor to this compound, is a semi-synthetic derivative of vincamine. It can be produced by the dehydration of vincamine[1]. Apovincamine serves as a key intermediate in the synthesis of other pharmacologically active molecules, most notably Vinpocetine (ethyl apovincaminate), a well-known synthetic derivative with potent cerebral blood-flow enhancing and neuroprotective effects[1].

The existence and a method for the preparation of 16,17-dihydro-apovincaminic acid esters are described in a German patent, indicating its synthesis and potential utility[3]. This compound represents a structural modification of apovincamine where the double bond at the 16,17-position is saturated. This structural change is expected to modulate the molecule's physicochemical properties and its interaction with biological targets.

Proposed Synthesis of this compound

The synthesis of this compound from apovincamine is logically achieved through the catalytic hydrogenation of the C(16)-C(17) double bond. This is a standard and well-established method in organic chemistry for the reduction of alkenes.

Experimental Protocol: Catalytic Hydrogenation of Apovincamine

The following is a generalized protocol for the synthesis of this compound. Specific reaction conditions may require optimization.

Materials:

-

Apovincamine

-

Palladium on carbon (Pd/C, 10%) or other suitable hydrogenation catalyst

-

Anhydrous solvent (e.g., ethanol, methanol, ethyl acetate)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., nitrogen or argon)

-

Filtration agent (e.g., Celite®)

Procedure:

-

In a suitable reaction vessel, dissolve apovincamine in the chosen anhydrous solvent.

-

Add the hydrogenation catalyst (e.g., 10% Pd/C) to the solution under an inert atmosphere.

-

Evacuate the reaction vessel and backfill with hydrogen gas. This process should be repeated several times to ensure an oxygen-free environment.

-

Maintain the reaction mixture under a positive pressure of hydrogen gas (typically 1-3 atm, or as determined by the specific apparatus).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the reaction vessel with an inert gas.

-

Filter the reaction mixture through a pad of a filtration agent (e.g., Celite®) to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product may be purified by a suitable method, such as recrystallization or column chromatography.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthetic route to this compound from Vincamine.

Prospective Pharmacological Profile

Due to the limited specific pharmacological data for this compound, its potential biological activities are inferred from its structural relationship to apovincamine and its well-studied derivative, Vinpocetine.

Quantitative Data for Related Compounds

The following table summarizes available quantitative data for vincamine and its derivatives to provide a comparative context.

| Compound | Assay | Target/Effect | Value | Reference |

| Vinpocetine | Radioligand Binding | PDE1 | IC₅₀ = 19 µM | [Inferred from reviews] |

| Vinpocetine | Electrophysiology | Voltage-gated Na⁺ channels | IC₅₀ = 4.7 µM | [Inferred from reviews] |

| Vincamine Derivatives | Cell Viability | Pancreatic β-cells protection | EC₅₀ = 0.22 - 0.27 µM (for potent derivatives) | [4] |

| Vinpocetine Analogs | MTT Assay | Antiproliferative (HCT-116 cells) | IC₅₀ = 67.44 µM (for an alcohol analog) | [5] |

Note: The IC₅₀ and EC₅₀ values are highly dependent on the specific experimental conditions.

Potential Signaling Pathways

The pharmacological effects of vincamine and its derivatives, particularly Vinpocetine, are attributed to their modulation of several key signaling pathways. It is plausible that this compound could interact with similar targets.

Known Signaling Pathways of Vincamine Derivatives:

-

Phosphodiesterase Type 1 (PDE1) Inhibition: Vinpocetine is a known inhibitor of PDE1. Inhibition of PDE1 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in vasodilation and increased cerebral blood flow.

-

Ion Channel Modulation: Vinpocetine has been shown to block voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels. This action contributes to its neuroprotective effects by reducing neuronal excitability and preventing excitotoxicity.

-

Anti-inflammatory Pathways: Some vincamine derivatives have demonstrated anti-inflammatory properties, potentially through the modulation of pathways involving nuclear factor-kappa B (NF-κB).

-

Antioxidant Activity: Vincamine and its derivatives have been reported to possess antioxidant properties, which contribute to their neuroprotective effects.

-

IRS2/PI3K/Akt Signaling Pathway: Certain vincamine derivatives have shown protective effects on pancreatic β-cells by regulating the IRS2/PI3K/Akt signaling pathway[4].

Diagram of Potential Signaling Pathways:

Caption: Hypothesized signaling pathways modulated by this compound.

Detailed Experimental Methodologies

In Vitro Assay for PDE1 Inhibition (Generalized Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on PDE1 activity.

Materials:

-

Recombinant human PDE1 enzyme

-

[³H]-cGMP (radioligand)

-

Scintillation proximity assay (SPA) beads

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound (test compound)

-

Known PDE1 inhibitor (positive control, e.g., Vinpocetine)

-

Microplate reader capable of detecting SPA signals

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate, combine the PDE1 enzyme, [³H]-cGMP, and the test compound at various concentrations.

-

Include control wells with no inhibitor (100% activity) and a known inhibitor (positive control).

-

Initiate the enzymatic reaction and incubate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Terminate the reaction by adding SPA beads coated with a scintillant that binds to the product of the reaction ([³H]-5'-GMP).

-

Allow the beads to settle and measure the light emitted using a microplate reader.

-

The amount of light is proportional to the amount of [³H]-5'-GMP produced and thus reflects the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Measurement of Cerebral Blood Flow in an Animal Model (Generalized Protocol)

Objective: To assess the effect of this compound on cerebral blood flow (CBF) in a preclinical model (e.g., dog or rat).

Method: Laser Doppler Flowmetry or Microsphere Technique.

Procedure (Laser Doppler Flowmetry):

-

Anesthetize the animal and maintain physiological parameters within a normal range.

-

Perform a craniotomy to expose the cerebral cortex.

-

Place a laser Doppler probe on the cortical surface to continuously measure CBF.

-

Administer a vehicle control intravenously and record baseline CBF for a set period.

-

Administer this compound intravenously at various doses.

-

Continuously record CBF for a defined period after each dose administration.

-

Analyze the data to determine the dose-dependent effects of the compound on CBF, expressed as a percentage change from baseline.

Workflow Diagram for Pharmacological Evaluation:

Caption: Experimental workflow for the pharmacological evaluation of this compound.

Conclusion and Future Directions

This compound is a structurally intriguing derivative of the pharmacologically significant Vinca alkaloid, apovincamine. While direct research on this compound is sparse, its chemical lineage suggests a promising profile as a potential modulator of cerebral circulation and neuronal function. The saturation of the 16,17-double bond may alter its metabolic stability, receptor binding affinity, and overall pharmacokinetic profile compared to its unsaturated precursor.

Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive pharmacological characterization. Key areas of investigation should include:

-

Quantitative in vitro pharmacology: Determining the IC₅₀ or Kᵢ values for its interaction with PDE1, various ion channels, and other potential targets.

-

In vivo efficacy studies: Assessing its effects on cerebral blood flow, neuroprotection in models of ischemia, and cognitive function.

-

Pharmacokinetic and metabolic profiling: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Comparative studies: Directly comparing its activity and safety profile with that of apovincamine and Vinpocetine to elucidate the structure-activity relationships of the eburnane scaffold.

This technical guide provides a starting point for researchers to delve into the potential of this compound and to unlock new therapeutic possibilities within the rich chemical landscape of Vinca alkaloids.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. DE2504045A1 - 16.17 DIHYDRO-APOVINCAMIC ACID ESTERS, THE PROCESS FOR THEIR MANUFACTURING AND MEDICINAL PRODUCTS CONTAINING THESE COMPOUNDS - Google Patents [patents.google.com]

- 4. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic derivatives of vinpocetine as antiproliferative agents | bioRxiv [biorxiv.org]

The Biological Significance of 16,17-Dihydroapovincamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,17-Dihydroapovincamine, more commonly known as Vinpocetine, is a synthetic derivative of the vinca alkaloid vincamine, an extract from the lesser periwinkle plant. For decades, it has been utilized in several countries for the management of cerebrovascular disorders and cognitive deficits.[1][2] Extensive research has unveiled a multifaceted pharmacological profile for Vinpocetine, highlighting its potential as a neuroprotective, anti-inflammatory, and cognitive-enhancing agent. This technical guide provides an in-depth overview of the biological significance of Vinpocetine, with a focus on its molecular mechanisms of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Core Mechanisms of Action

Vinpocetine exerts its biological effects through a combination of mechanisms, primarily targeting key enzymes and ion channels involved in cellular signaling and homeostasis.

Inhibition of Phosphodiesterase Type 1 (PDE1)

A primary and well-established mechanism of Vinpocetine is the inhibition of phosphodiesterase type 1 (PDE1), a calcium/calmodulin-dependent enzyme.[2][3] By inhibiting PDE1, Vinpocetine prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to their accumulation.[3] This increase in cyclic nucleotides has several downstream effects, including vasodilation and improved cerebral blood flow.[3][4]

Modulation of Voltage-Gated Ion Channels

Vinpocetine has been shown to block voltage-dependent sodium (Na+) channels.[5][6][7] This action is considered a key contributor to its neuroprotective effects by preventing excessive sodium influx, which can lead to cellular swelling and excitotoxicity.[8][9] Some studies also suggest an inhibitory effect on certain voltage-gated calcium (Ca2+) channels, further contributing to the reduction of intracellular calcium overload during ischemic events.[10]

Anti-inflammatory Effects via the NF-κB Pathway

A significant aspect of Vinpocetine's biological activity is its potent anti-inflammatory action, which is independent of its PDE1 inhibitory effects.[6][11] Vinpocetine directly inhibits the IκB kinase (IKK) complex, a critical regulator of the nuclear factor-kappa B (NF-κB) signaling pathway.[11][12] By inhibiting IKK, Vinpocetine prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[11][13]

Quantitative Data

The following tables summarize key quantitative data related to the pharmacological effects of Vinpocetine.

Table 1: Inhibitory Concentrations (IC50) of Vinpocetine

| Target | IC50 Value | Cell/System Type | Reference |

| PDE1A | ~8–20 μM | In vitro | [5][6] |

| PDE1B | ~8–20 μM | In vitro | [5][6] |

| PDE1C | ~40–50 μM | In vitro | [5][6] |

| Voltage-gated Na+ channels | 44.2 ± 14.6 μM | Cultured rat cerebrocortical neurons | [7] |

| Voltage-gated Na+ channels (from depolarized potential) | 3.5 μM | Rat NaV1.8 channels expressed in ND7/23 cells | [14] |

| Voltage-gated Na+ channels (from hyperpolarized potential) | 10.4 μM | Rat NaV1.8 channels expressed in ND7/23 cells | [14] |

| IKKβ (in vitro kinase assay) | ~17.17 μM | Cell-free system | [11][12] |

| IKK (in-cell inhibition) | ~26 μM | Rat aortic vascular smooth muscle cells | [11] |

Table 2: Pharmacokinetic Parameters of Vinpocetine in Humans

| Parameter | Value | Administration Route | Subject Population | Reference |

| Elimination Half-Life (t1/2β) | 4.83 h | Intravenous | Healthy volunteers | [15] |

| Bioavailability | 56.6 ± 8.9% | Oral | Healthy volunteers | [15] |

| Time to Maximum Concentration (Tmax) | 1-1.5 h | Oral | Healthy volunteers | [15] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

In Vitro IKKβ Kinase Assay

Objective: To determine the direct inhibitory effect of Vinpocetine on IKKβ kinase activity.

Methodology:

-

Recombinant IKKβ protein is incubated with its substrate, GST-IκBα, in a kinase reaction buffer.

-

[γ-32P]ATP is added to the reaction mixture to initiate the phosphorylation of GST-IκBα.

-

Vinpocetine at various concentrations is included in the reaction to assess its inhibitory effect.

-

The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the proteins are separated by SDS-PAGE.

-

The gel is dried, and the phosphorylated GST-IκBα is visualized by autoradiography.

-

The intensity of the radioactive bands is quantified to determine the extent of IKKβ inhibition by Vinpocetine, from which the IC50 value is calculated.[12][16]

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade

Objective: To measure the effect of Vinpocetine on voltage-gated sodium currents in neuronal cells.

Methodology:

-

Cultured neurons (e.g., rat cerebrocortical neurons) are prepared for electrophysiological recording.

-

A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane (giga-seal).

-

The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of whole-cell currents.

-

Voltage-gated sodium currents are elicited by applying a series of depolarizing voltage steps from a holding potential.

-

Vinpocetine is applied to the extracellular solution at various concentrations.

-

The effect of Vinpocetine on the amplitude and kinetics of the sodium currents is recorded and analyzed to determine the concentration-dependent block and calculate the IC50 value.[7]

Measurement of Cerebral Blood Flow (CBF)

Objective: To assess the in vivo effect of Vinpocetine on cerebral blood flow.

Methodology (Transcranial Doppler - TCD):

-

A handheld transducer is placed on the scalp over specific "windows" where the skull is thinnest.

-

The transducer emits ultrasound waves that penetrate the skull and are reflected by moving red blood cells in the cerebral arteries.

-

The Doppler shift in the frequency of the returning ultrasound waves is used to calculate the velocity of blood flow in the targeted artery (e.g., middle cerebral artery).

-

Baseline CBF velocity is recorded before the administration of Vinpocetine.

-

Vinpocetine is administered (e.g., intravenously), and CBF velocity is monitored continuously or at specific time points to determine the change from baseline.[2][17]

Methodology (Near-Infrared Spectroscopy - NIRS):

-

NIRS sensors are placed on the forehead.

-

These sensors emit near-infrared light, which can penetrate the skull and brain tissue.

-

The amount of light absorbed and scattered by the tissue is measured by detectors in the sensors.

-

Changes in the concentration of oxygenated and deoxygenated hemoglobin can be calculated based on their different absorption spectra, providing an indirect measure of changes in regional cerebral blood flow and oxygenation.

-

Measurements are taken before and after Vinpocetine administration to assess its effects.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and a typical experimental workflow for evaluating Vinpocetine's neuroprotective effects.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Vinpocetine increases cerebral blood flow and oxygenation in stroke patients: a near infrared spectroscopy and transcranial Doppler study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Synthesis and Activity Evaluation of Vinpocetine-Derived Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scientificarchives.com [scientificarchives.com]

- 7. Vinpocetine is as potent as phenytoin to block voltage-gated Na+ channels in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vinpocetine selectively inhibits neurotransmitter release triggered by sodium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vinpocetine blockade of sodium channels inhibits the rise in sodium and calcium induced by 4-aminopyridine in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of sodium channel inhibition in neuroprotection: effect of vinpocetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vinpocetine inhibits NF-kappaB-dependent inflammation via an IKK-dependent but PDE-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vinpocetine is a potent blocker of rat NaV1.8 tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of vinpocetine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [Investigation of the effect of vinpocetine on cerebral blood flow and cognitive functions] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action Theories of 16,17-Dihydroapovincamine (Vinpocetine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,17-Dihydroapovincamine, a synthetic derivative of the vinca alkaloid vincamine, is more commonly known as Vinpocetine.[1] For over three decades, it has been utilized in numerous Asian and European nations for the management of cerebrovascular disorders, including stroke and dementia.[1][2] Vinpocetine is recognized for its ability to enhance cerebral blood flow and exert neuroprotective effects.[3] Its multifaceted mechanism of action has been a subject of extensive research, revealing a range of cellular targets and signaling pathways. This technical guide provides a comprehensive overview of the current theories on Vinpocetine's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism of Action Theories

The therapeutic effects of Vinpocetine are attributed to several interconnected mechanisms, including the inhibition of phosphodiesterase type 1 (PDE1), modulation of ion channels, and potent anti-inflammatory actions. These mechanisms collectively contribute to its observed effects on cerebral circulation, neuronal protection, and cognitive function.

Phosphodiesterase Type 1 (PDE1) Inhibition

One of the earliest and most well-established mechanisms of action for Vinpocetine is its inhibitory effect on phosphodiesterase type 1 (PDE1).[2][4] PDEs are enzymes that degrade cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] By inhibiting PDE1, Vinpocetine leads to an increase in the intracellular levels of cAMP and cGMP.[5][6]

This elevation of cyclic nucleotides has several downstream consequences. In vascular smooth muscle, increased cGMP levels are thought to induce relaxation, leading to vasodilation and an increase in cerebral blood flow.[4] In the brain, the rise in cAMP and cGMP can activate protein kinases that phosphorylate transcription factors such as cAMP response element-binding protein (CREB), which is involved in neuronal plasticity and memory formation.[7] This pathway is believed to be a key contributor to the cognitive-enhancing effects of Vinpocetine.[6][7]

| Compound | Target | IC50 Value | Assay Conditions | Reference |

| Vinpocetine | PDE1 | 10-20 µM | Specific assay conditions not detailed in the provided search results. | [2] |

A typical in vitro PDE1 inhibition assay would be performed as follows:

-

Enzyme Preparation: Recombinant human PDE1 is purified and prepared in an appropriate assay buffer.

-

Substrate Preparation: A fluorescently labeled or radiolabeled cAMP or cGMP substrate is prepared.

-

Inhibition Assay:

-

Vinpocetine, at varying concentrations, is pre-incubated with the PDE1 enzyme.

-

The reaction is initiated by the addition of the cyclic nucleotide substrate.

-

The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

-

Detection:

-

The reaction is stopped, and the amount of hydrolyzed substrate is quantified. This can be done using various methods, such as fluorescence polarization, scintillation counting (for radiolabeled substrates), or by using a coupled enzyme system that produces a detectable signal.

-

-

Data Analysis: The percentage of inhibition at each Vinpocetine concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Caption: Vinpocetine inhibits PDE1, leading to increased cAMP and cGMP levels.

Ion Channel Modulation

Vinpocetine has been shown to modulate the activity of several ion channels, which is a key component of its neuroprotective effects.[1][4]

Vinpocetine is a potent blocker of voltage-gated sodium channels.[8] This action is comparable to that of the well-known anticonvulsant phenytoin.[8] By blocking these channels, Vinpocetine can reduce excessive neuronal excitability, which is a hallmark of excitotoxicity and ischemic brain injury.[5][9] This inhibition of sodium influx helps to stabilize neuronal membranes and prevent the downstream cascade of events that lead to cell death.[5][10]

| Compound | Target | IC50 Value | Cell Type | Reference |

| Vinpocetine | Voltage-gated Na+ channels | 44.2 ± 14.6 µM | Cultured rat cerebrocortical neurons | [8] |

| Phenytoin | Voltage-gated Na+ channels | 50.5 ± 17.4 µM | Cultured rat cerebrocortical neurons | [8] |

| Vinpocetine | NaV1.8 TTXr sodium channels | 10.4 µM (from -90 mV) | ND7/23 cells expressing rat NaV1.8 | [11] |

| Vinpocetine | NaV1.8 TTXr sodium channels | 3.5 µM (from -35 mV) | ND7/23 cells expressing rat NaV1.8 | [11] |

Research also suggests that Vinpocetine can modulate potassium and calcium channels. Studies in molluscan neurons have shown that Vinpocetine can increase the transient K+ current (IA) while suppressing the Ca2+-dependent K+ current (IK(Ca)).[12] The inhibition of IK(Ca) is not likely a result of direct Ca2+ channel suppression, as this only occurs at much higher concentrations of Vinpocetine.[12] The modulation of these channels can influence neuronal excitability and intracellular calcium levels, further contributing to its neuroprotective profile.[12]

The following protocol outlines the general steps for assessing the effect of Vinpocetine on voltage-gated sodium channels using the whole-cell patch-clamp technique:

-

Cell Culture: Primary cortical neurons or a suitable cell line expressing the sodium channel of interest are cultured on glass coverslips.

-

Electrophysiological Recording:

-

A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and superfused with an external recording solution.

-

A glass micropipette with a fine tip (patch pipette) is filled with an internal solution and positioned to form a high-resistance seal (giga-seal) with the membrane of a single neuron.

-

The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the transmembrane currents.

-

-

Data Acquisition:

-

Voltage-gated sodium currents are elicited by applying depolarizing voltage steps from a holding potential.

-

Baseline currents are recorded in the absence of Vinpocetine.

-

-

Drug Application: Vinpocetine is applied to the external solution at various concentrations.

-

Data Analysis: The peak sodium current amplitude is measured before and after the application of Vinpocetine. The percentage of inhibition is calculated, and the IC50 value is determined by fitting the concentration-response data.

Caption: Vinpocetine modulates ion channels, leading to reduced excitotoxicity.

Anti-inflammatory Effects via IKK/NF-κB Pathway Inhibition

A significant and more recently elucidated mechanism of action for Vinpocetine is its potent anti-inflammatory activity.[7] Surprisingly, this effect is largely independent of its PDE1 inhibitory action.[7][13] Instead, Vinpocetine directly targets the IκB kinase (IKK) complex, a key regulator of the nuclear factor-kappa B (NF-κB) signaling pathway.[7][13]

The NF-κB pathway is a central mediator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB.[7] Upon stimulation by inflammatory signals (e.g., TNF-α, LPS), the IKK complex becomes activated and phosphorylates IκB.[7] This phosphorylation marks IκB for ubiquitination and subsequent degradation, freeing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[7]

Vinpocetine has been shown to directly inhibit the kinase activity of IKKβ, thereby preventing the phosphorylation and degradation of IκB.[7][14] This leads to the sequestration of NF-κB in the cytoplasm and a subsequent reduction in the expression of inflammatory mediators.[2][7] This anti-inflammatory action has been observed in various cell types, including vascular smooth muscle cells, endothelial cells, and macrophages.[13]

| Compound | Target | IC50 Value | Assay Conditions | Reference |

| Vinpocetine | IKKβ kinase activity | ~17.17 µM | In vitro kinase assay with recombinant IKKβ and GST-IκBα substrate | [14][15] |

| Vinpocetine | Intracellular IKK kinase activation | ~25 µM | Cellular assays | [15] |

The direct inhibitory effect of Vinpocetine on IKKβ can be assessed using the following in vitro kinase assay protocol:

-

Reagents:

-

Recombinant active IKKβ enzyme.

-

IKK substrate, such as a glutathione S-transferase (GST)-tagged IκBα fusion protein (GST-IκBα).

-

[γ-32P]ATP (radiolabeled ATP).

-

Kinase assay buffer.

-

-

Kinase Reaction:

-

The recombinant IKKβ enzyme is incubated with varying concentrations of Vinpocetine in the kinase assay buffer.

-

The GST-IκBα substrate is added to the mixture.

-

The kinase reaction is initiated by the addition of [γ-32P]ATP.

-

The reaction is allowed to proceed at 30°C for a defined period (e.g., 10-30 minutes).

-

-

Detection of Phosphorylation:

-

The reaction is stopped by adding SDS-PAGE loading buffer.

-

The proteins are separated by SDS-PAGE.

-

The gel is dried and exposed to an X-ray film or a phosphor screen to visualize the radiolabeled, phosphorylated GST-IκBα.

-

-

Data Analysis:

-

The intensity of the phosphorylated GST-IκBα bands is quantified using densitometry.

-

The percentage of inhibition is calculated for each Vinpocetine concentration, and the IC50 value is determined.

-

Caption: Vinpocetine directly inhibits the IKK complex, preventing NF-κB activation.

Conclusion

The mechanism of action of this compound (Vinpocetine) is multifaceted, involving at least three primary and interconnected pathways: PDE1 inhibition, ion channel modulation, and direct inhibition of the IKK/NF-κB inflammatory signaling cascade. These actions collectively contribute to its observed therapeutic effects, including enhanced cerebral blood flow, neuroprotection, and cognitive improvement. A thorough understanding of these mechanisms is crucial for the ongoing research and development of Vinpocetine and its analogs for various neurological and inflammatory disorders. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the key molecular targets and pathways influenced by this versatile compound.

References

- 1. Vinpocetine - Wikipedia [en.wikipedia.org]

- 2. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of vinpocetine in cerebrovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Mechanism of action of vinpocetine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Vinpocetine? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. pnas.org [pnas.org]

- 8. Vinpocetine is as potent as phenytoin to block voltage-gated Na+ channels in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vinpocetine selectively inhibits neurotransmitter release triggered by sodium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vinpocetine blockade of sodium channels inhibits the rise in sodium and calcium induced by 4-aminopyridine in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vinpocetine is a potent blocker of rat NaV1.8 tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The nootropic drug vinpocetine modulates different types of potassium currents in molluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 16,17-Dihydroapovincamine: An In-depth Technical Guide

Executive Summary

16,17-Dihydroapovincamine, a derivative of the vinca alkaloid apovincamine, is structurally similar to the well-researched synthetic nootropic agent, vinpocetine. Based on the extensive pharmacological data available for vinpocetine, it is hypothesized that this compound may share key therapeutic targets implicated in neuroprotection, anti-inflammatory processes, and cerebrovascular regulation. This document provides a comprehensive overview of these potential targets, including phosphodiesterase type 1 (PDE1), voltage-gated sodium channels, and the IκB kinase (IKK)/nuclear factor-kappa B (NF-κB) signaling pathway. Detailed experimental methodologies for assessing activity against these targets are provided, along with quantitative data for vinpocetine to serve as a benchmark for future investigations into this compound.

Potential Therapeutic Targets

The primary therapeutic targets of vinpocetine, and by extension, the potential targets of this compound, are multifaceted and central to cellular signaling pathways involved in various pathological conditions.

Phosphodiesterase Type 1 (PDE1)

PDE1 is a calcium/calmodulin-dependent phosphodiesterase that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in intracellular signaling. Inhibition of PDE1 leads to an increase in intracellular levels of cAMP and cGMP, resulting in a cascade of downstream effects, including vasodilation and modulation of inflammatory responses. Vinpocetine has been shown to be a selective inhibitor of PDE1.

Voltage-Gated Sodium Channels (VGSCs)

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. In pathological conditions such as ischemia, excessive sodium influx through these channels can lead to cytotoxic calcium overload and neuronal damage. Vinpocetine has been demonstrated to block VGSCs, thereby exerting a neuroprotective effect.

IκB Kinase (IKK) and the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. IKK is a key upstream kinase that activates this pathway. Vinpocetine has been identified as a direct inhibitor of IKK, thereby suppressing the activation of NF-κB and downstream inflammatory processes.

Quantitative Data for Vinpocetine (Reference for this compound)

The following tables summarize the quantitative data for vinpocetine's activity against its primary therapeutic targets. These values provide a crucial reference point for the potential potency of this compound.

| Target Enzyme | Isoform | IC50 (µM) | Reference |

| Phosphodiesterase 1 (PDE1) | PDE1A/B | 8 - 20 | [1][2] |

| PDE1C | 40 - 50 | [1][2] | |

| IκB Kinase (IKK) | IKKβ | ~17 | [1] |

| Voltage-Gated Sodium Channels | General | 10 - 50 | [1][3] |

| NaV1.8 | 3.5 (depolarized) |

Signaling Pathways and Experimental Workflows

PDE1 Inhibition Signaling Pathway

Caption: PDE1 Inhibition Pathway.

NF-κB Inhibition Signaling Pathway

Caption: NF-κB Inhibition Pathway.

Experimental Workflow for Target Validation

Caption: Target Validation Workflow.

Detailed Experimental Protocols

Phosphodiesterase 1 (PDE1) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against PDE1.

Materials:

-

Recombinant human PDE1A, PDE1B, or PDE1C

-

cGMP or cAMP as substrate

-

Snake venom nucleotidase

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound dilutions, and the PDE1 enzyme.

-

Initiate the reaction by adding the cGMP or cAMP substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

-

Add snake venom nucleotidase to convert the resulting GMP or AMP to guanosine or adenosine and inorganic phosphate.

-

Incubate the plate at 30°C for 10 minutes.

-

Quantify the amount of inorganic phosphate released using a colorimetric method (e.g., Malachite Green assay).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels

This protocol describes the whole-cell patch-clamp technique to measure the effect of a compound on voltage-gated sodium currents in cultured neurons or heterologous expression systems.

Materials:

-

Cultured neurons (e.g., primary cortical neurons) or cells expressing the sodium channel of interest (e.g., HEK293 cells)

-

External solution (containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

-

Internal solution (containing KCl, MgCl2, HEPES, EGTA, ATP)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for patch pipettes

-

Test compound (this compound)

Procedure:

-

Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

-

Mount the coverslip with cultured cells onto the recording chamber of the microscope and perfuse with the external solution.

-

Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps to elicit sodium currents.

-

Record the baseline sodium currents.

-

Perfuse the cell with the external solution containing the test compound at various concentrations.

-

Record the sodium currents in the presence of the compound.

-

Analyze the data to determine the effect of the compound on the peak current amplitude, and voltage-dependence of activation and inactivation, and calculate the IC50 value.

In Vitro IKKβ Kinase Assay

This protocol details a method to measure the direct inhibitory effect of a compound on the kinase activity of IKKβ.[4]

Materials:

-

Recombinant human IKKβ

-

IKKβ substrate (e.g., GST-IκBα)

-

[γ-32P]ATP

-

Kinase assay buffer (containing HEPES, MgCl2, MnCl2, DTT)

-

Test compound (this compound)

-

SDS-PAGE gels and autoradiography equipment

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a reaction tube, combine the kinase assay buffer, recombinant IKKβ, and the test compound dilutions.

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding the IKKβ substrate and [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to an autoradiography film to visualize the phosphorylated substrate.

-

Quantify the band intensities to determine the extent of phosphorylation.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

Based on the robust evidence for the therapeutic targets of vinpocetine, it is highly probable that this compound engages with PDE1, voltage-gated sodium channels, and the IKK/NF-κB pathway. The provided quantitative data for vinpocetine serves as a critical starting point for the pharmacological characterization of this compound. The detailed experimental protocols outlined in this guide offer a clear roadmap for researchers to empirically determine the inhibitory potency and selectivity of this compound against these key targets.

Future research should focus on the direct synthesis and in vitro and in vivo evaluation of this compound. Comparative studies with vinpocetine will be essential to elucidate any differences in potency, selectivity, and pharmacokinetic profiles. Such studies will be instrumental in validating the therapeutic potential of this compound for the treatment of cerebrovascular disorders, neuroinflammatory conditions, and other diseases where these signaling pathways are dysregulated. The structure-activity relationship of apovincamine derivatives is a promising area of investigation that could lead to the development of even more potent and selective therapeutic agents.[5]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. scientificarchives.com [scientificarchives.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Activity Evaluation of Vinpocetine-Derived Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

16,17-Dihydroapovincamine and its Nootropic Potential: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic vinca alkaloid derivative, 16,17-Dihydroapovincamine, and its significant relationship with the well-documented nootropic agent, vinpocetine. Due to a notable scarcity of direct scientific literature and quantitative data on this compound, this document will primarily focus on the extensive research conducted on vinpocetine, a closely related analog. The guide will detail the established mechanisms of action of vinpocetine, including its role as a phosphodiesterase type 1 (PDE1) inhibitor and a cerebral blood flow enhancer, which are central to its cognitive-enhancing effects. Furthermore, this guide will present available quantitative data, detailed experimental protocols for preclinical assessment, and visualizations of key signaling pathways to facilitate a deeper understanding for researchers in the field of neuropharmacology and drug development.

Introduction: Unraveling the Apovincamine Scaffold

Vinca alkaloids, originally derived from the periwinkle plant (Vinca minor), have a rich history in medicine. While some have been developed as anti-cancer agents, a subset, including vincamine, has been investigated for its effects on cerebral circulation and cognitive function. Vinpocetine, a synthetic derivative of vincamine, has emerged as a prominent nootropic agent, particularly in Europe and Asia, for the management of cerebrovascular disorders and cognitive decline.[1][2][3]

This compound is a related chemical entity within the apovincamine class. However, a thorough review of the scientific literature reveals a significant lack of direct research into its synthesis, pharmacological activity, and nootropic potential. Its structural similarity to vinpocetine suggests a potential for similar biological activity, but this remains speculative without empirical data.

1.1. Chemical Structures: A Tale of Two Molecules

The chemical structures of vinpocetine and this compound are closely related, both containing the core apovincamine scaffold. The key distinction lies in the substituent at the C-14 position and the saturation of the C16-C17 bond.

-

Vinpocetine (Ethyl Apovincaminate):

-

Molecular Formula: C₂₂H₂₆N₂O₂

-

CAS Number: 42971-09-5

-

Features an ethyl ester group at the C-14 position.

-

-

This compound:

-

Molecular Formula: C₂₁H₂₆N₂O₂

-

CAS Number: 57130-30-0

-

Lacks the ethyl group of the ester present in vinpocetine and has a saturated bond between carbons 16 and 17.

-

This structural variance is critical and likely results in different pharmacokinetic and pharmacodynamic profiles. The primary metabolite of vinpocetine is apovincaminic acid (AVA), which is formed by the cleavage of the ethyl ester.[2][4][5] The metabolic fate of this compound has not been documented.

Nootropic Mechanisms of Action: Insights from Vinpocetine

The cognitive-enhancing effects of vinpocetine are attributed to a multi-faceted mechanism of action, primarily centered on improving cerebrovascular health and modulating neuronal signaling pathways.[1][3]

2.1. Phosphodiesterase Type 1 (PDE1) Inhibition

Vinpocetine is a known inhibitor of phosphodiesterase type 1 (PDE1), an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDE1, vinpocetine increases the intracellular levels of these second messengers, leading to a cascade of downstream effects beneficial for neuronal function and plasticity.

2.2. Enhancement of Cerebral Blood Flow (CBF)

A key and well-documented effect of vinpocetine is its ability to increase cerebral blood flow.[1][3] This is achieved through vasodilation of cerebral blood vessels, which improves the delivery of oxygen and glucose to brain tissue. This action is particularly beneficial in conditions of cerebral hypoperfusion. The vasodilatory effect is, in part, a consequence of PDE1 inhibition and the subsequent increase in cGMP in vascular smooth muscle cells.

2.3. Neuroprotection

Vinpocetine exhibits neuroprotective properties through several mechanisms:

-

Modulation of Ion Channels: It has been shown to inhibit voltage-gated sodium channels, which can reduce neuronal excitotoxicity.[3]

-

Antioxidant Activity: Vinpocetine possesses antioxidant properties that help to mitigate oxidative stress, a key contributor to neuronal damage in various neurological conditions.[6]

-

Anti-inflammatory Effects: It can suppress inflammatory pathways, further protecting neuronal tissue from damage.[1][3]

Quantitative Data: A Focus on Vinpocetine

Direct quantitative pharmacological data for this compound is not available in the public domain. The following table summarizes key quantitative data for vinpocetine.

| Parameter | Value | Species/System | Reference |

| PDE1 Inhibition (IC₅₀) | |||

| PDE1A | ~8-20 µM | In vitro | [3] |

| PDE1B | ~8-20 µM | In vitro | [3] |

| PDE1C | ~40-50 µM | In vitro | [3] |

| IKK Inhibition (IC₅₀) | ~17 µM | In vitro | [3] |

| Pharmacokinetics (Human) | |||

| Oral Bioavailability | 7% - 60% (food dependent) | Human | [2] |

| Time to Peak Plasma Conc. (Tₘₐₓ) | 1.5 - 2 hours | Human | [2] |

| Elimination Half-life (t₁/₂) | 1 - 2.5 hours | Human | [2] |

| Preclinical Efficacy (Nootropic Effects) | |||

| Passive Avoidance Test (PED) | 200 mg/kg P.O. (Scopolamine-induced amnesia) | Rat | [1] |

| Passive Avoidance Test (PED) | 3 mg/kg P.O. (Hypoxia-induced amnesia) | Rat | [1] |

Experimental Protocols

Detailed experimental protocols for evaluating the nootropic and related pharmacological effects of apovincamine derivatives are crucial for reproducible research. The following are generalized protocols based on studies with vinpocetine.

4.1. In Vitro PDE1 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against PDE1.

References

- 1. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and metabolism of vincamine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of vinpocetine and its main metabolite apovincaminic acid before and after the chronic oral administration of vinpocetine to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological activity of vinpocetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Quantification of 16,17-Dihydroapovincamine

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract:

Introduction

16,17-Dihydroapovincamine is a derivative of apovincamine, a compound belonging to the vinca alkaloid family. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control in the pharmaceutical industry. This document outlines a proposed HPLC method, leveraging common analytical approaches for analogous compounds to ensure a high probability of successful adaptation and validation.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered)

-

Formic acid (or Ammonium Acetate, as required for mobile phase modification)

-

Internal Standard (IS): A structurally similar and stable compound not present in the sample matrix (e.g., a related vinca alkaloid).

Instrumentation and Chromatographic Conditions

The following table summarizes the proposed HPLC setup. These parameters are based on methods for related compounds and may require optimization.

| Parameter | Proposed Condition |

| HPLC System | A standard HPLC system with a UV or Mass Spectrometry (MS) detector. |

| Column | Zorbax SB-C18 (or equivalent), 250 mm x 4.6 mm, 5 µm particle size. |

| Mobile Phase | A: 10 mM Ammonium Acetate with 0.1% Formic Acid in WaterB: MethanolRatio: 30:70 (A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 45°C |

| Detection | UV at an appropriate wavelength (to be determined by UV scan) or MS/MS. |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes (adjust as needed for optimal peak separation). |

Standard and Sample Preparation

2.3.1. Standard Stock Solution Preparation:

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with methanol to obtain a 1 mg/mL stock solution.

-

Prepare working standard solutions by serial dilution of the stock solution with the mobile phase to achieve a concentration range suitable for the calibration curve.

2.3.2. Sample Preparation (from Plasma):

This protocol is adapted from methods for analyzing related compounds in human plasma.

-

To 500 µL of plasma sample in a microcentrifuge tube, add a known amount of internal standard.

-

Add 1.5 mL of methanol for protein precipitation.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 10 µL into the HPLC system.

Data Presentation

The following table presents a hypothetical summary of quantitative data that would be generated during method validation, based on typical performance characteristics of similar assays.[1][2]

| Parameter | Expected Value |

| Retention Time (RT) | To be determined (expect < 10 min) |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | To be determined (typically in the ng/mL range) |

| Limit of Quantification (LOQ) | To be determined (typically in the ng/mL range) |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

Caption: HPLC quantification workflow for this compound.

Conclusion

The proposed HPLC method provides a comprehensive framework for the quantification of this compound. Researchers and drug development professionals can use this protocol as a starting point, with the understanding that method optimization and validation are essential to ensure accuracy, precision, and reliability for their specific application. The use of a C18 column with a methanol and buffered aqueous mobile phase is a common and effective approach for the analysis of related vinca alkaloids.

References

Application Notes and Protocols for 16,17-Dihydroapovincamine in Cerebral Blood Flow Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,17-Dihydroapovincamine, a synthetic derivative of the Vinca alkaloid vincamine, is a potent vasoactive and neuroprotective agent.[1][2] Commonly known as Vinpocetine, it has been extensively studied for its efficacy in improving cerebral blood flow (CBF) and has been clinically used in the management of cerebrovascular disorders such as stroke and dementia.[1][3] These application notes provide a comprehensive overview of the use of this compound in cerebral blood flow studies, summarizing key quantitative data and detailing experimental protocols.

The primary mechanism of action of this compound is the selective inhibition of phosphodiesterase type 1 (PDE1).[3][4] This inhibition leads to an increase in the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in the relaxation of cerebral smooth muscle cells and subsequent vasodilation.[2][5] This targeted action enhances blood flow selectively to the brain without significantly impacting systemic blood pressure.[6] Beyond its vasodilatory effects, Vinpocetine also exhibits anti-inflammatory and antioxidant properties, contributing to its neuroprotective profile.[1][7][8]

Data Presentation

The following tables summarize the quantitative effects of this compound on cerebral blood flow and related parameters from various clinical and preclinical studies.

Table 1: Human Studies on the Effect of this compound on Cerebral Blood Flow

| Study Population | Drug Administration | Measurement Technique | Key Findings | Reference |

| Chronic Ischemic Stroke Patients | Intravenous infusion | Positron Emission Tomography (PET) | 36% and 37% increase in regional CBF in the thalamus and caudate nucleus, respectively, after a 2-week treatment. | Szilágyi et al., 2005 |

| Ischemic Stroke Patients | Single 20 mg intravenous infusion in 500 ml saline | Transcranial Doppler (TCD) & Near-Infrared Spectroscopy (NIRS) | Significant increase in Doppler spectral intensity (DSI); increased cerebral perfusion and parenchymal oxygen extraction. | Bönöczk et al., 2002[4][9] |

| Ischemic Stroke & Mild Cognitive Impairment | 12-week oral therapy | Transcranial Doppler (TCD) | Significant increase in blood flow velocity in resting conditions in the vascular group. | Valikovics et al., 2007[1] |

| Patients with Cerebral Small Vessel Disease | 15 mg/day oral treatment for 3 months | Transcranial Doppler (TCD) with Breath-Holding Index (BHI) | Tendency to increase BHI, indicating improvement of cerebral vasomotor reactivity. | Jovanović et al., 2013[10] |

| Patients with Dementia | 30 mg/day and 60 mg/day oral treatment | Clinical Global Impression (CGI) and Syndrom-Kurztest (SKT) | Statistically significant improvement on CGI compared to placebo. | Szatmári et al., 2003[5] |

| Healthy Volunteers | Intravenous administration | Positron Emission Tomography (PET) with [11C]vinpocetine | Rapid uptake into the brain with heterogeneous distribution, highest in the thalamus, striatum, and cortex. | Gulyás et al., 2002[11] |

Table 2: Preclinical Studies on the Effect of this compound in Animal Models of Cerebral Ischemia

| Animal Model | Drug Administration | Key Findings | Reference |

| Mouse (MCAO) | 10 mg/kg intraperitoneal injection | Significantly reduced cerebral infarct volume and improved neurological scores. | Wang et al., 2017 |

| Mouse (MCAO) | 5 or 10 mg/kg intraperitoneal injection 1 hour after reperfusion | Decreased cerebral infarct size and improved behavioral recovery. | Li et al., 2021[12] |

| Rat (MCAO) | Not specified | Decreased the size of cerebral infarction. | Rischke et al., 1990a[13] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and typical experimental workflows for cerebral blood flow studies.

Experimental Protocols

Human Studies

Protocol 1: Positron Emission Tomography (PET) Measurement of Cerebral Blood Flow

This protocol is based on studies investigating the effects of this compound on regional cerebral blood flow in patients with chronic ischemic stroke.[14]

1. Participant Selection:

-

Recruit patients with a confirmed diagnosis of chronic ischemic stroke.

-

Obtain informed consent from all participants.

-

Screen for contraindications to PET imaging (e.g., pregnancy, claustrophobia).

2. Baseline PET Scan:

-

Position the participant comfortably in the PET scanner.

-

A cannula is inserted into a peripheral vein for radiotracer injection and another in the contralateral radial artery for blood sampling.

-

A transmission scan is performed for attenuation correction.

-

Administer a bolus injection of the radiotracer (e.g., [¹⁵O]H₂O or [¹¹C]Vinpocetine).[11]

-

Acquire dynamic PET data for a specified duration (e.g., 90 seconds for [¹⁵O]H₂O).

-

Simultaneously, perform arterial blood sampling to measure the arterial input function.

3. Intervention:

-

Administer this compound or placebo. For example, a daily intravenous infusion over a 2-week period.[14]

4. Follow-up PET Scan:

-

Repeat the PET imaging procedure as described in step 2 after the intervention period.

5. Data Analysis:

-

Reconstruct the dynamic PET images.

-

Define regions of interest (ROIs) on co-registered anatomical images (e.g., MRI).

-

Calculate regional cerebral blood flow (rCBF) values using appropriate kinetic models and the arterial input function.

-

Compare baseline and follow-up rCBF values to determine the effect of the intervention.

Protocol 2: Transcranial Doppler (TCD) Ultrasonography

This protocol is adapted from studies assessing changes in cerebral blood flow velocity in response to this compound.[4][10]

1. Participant Preparation:

-

Have the participant lie comfortably in a supine position in a quiet room.

-

Allow for a period of acclimatization before starting the measurements.

2. TCD Measurement:

-

Use a 2-MHz pulsed-wave Doppler transducer.

-

Insonate the middle cerebral artery (MCA) through the temporal bone window.

-

Record baseline blood flow velocity parameters, including mean flow velocity (Vm), peak systolic velocity (PSV), and end-diastolic velocity (EDV).

-

The pulsatility index (PI) can also be calculated.

3. Intervention:

-

Administer a single dose of this compound (e.g., 20 mg intravenously in 500 ml saline) or an oral formulation over a specified period.[4]

4. Post-intervention TCD Measurement:

-

Repeat the TCD measurements at specified time points after drug administration.

5. Vasomotor Reactivity (Optional):

-

Assess vasomotor reactivity using a breath-holding test.

-

Instruct the participant to hold their breath for 30 seconds after a normal inspiration.

-

Measure the percentage increase in mean flow velocity during breath-holding.

-

Calculate the Breath-Holding Index (BHI).

6. Data Analysis:

-

Compare baseline and post-intervention TCD parameters.

-

Analyze changes in vasomotor reactivity.

Preclinical Studies

Protocol 3: Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This protocol describes a common method for inducing focal cerebral ischemia to study the neuroprotective effects of this compound.[15][16][17][18]

1. Animal Preparation:

-

Anesthetize the mouse (e.g., with isoflurane).

-

Maintain body temperature at 37°C using a heating pad.

-

Place the mouse in a supine position.

2. Surgical Procedure:

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA stump.

-

Introduce a coated monofilament suture (e.g., 6-0 nylon) into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The advancement distance is typically 9-11 mm from the carotid bifurcation.

-

Secure the filament in place. For transient ischemia, the filament is withdrawn after a specific period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent ischemia, the filament is left in place.

3. Drug Administration:

-

Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a specified time point (e.g., 1 hour after reperfusion).[12]

4. Outcome Assessment (24 hours post-MCAO):

-

Neurological Scoring: Assess neurological deficits using a standardized scale (e.g., Bederson scale).[19]

-

Infarct Volume Measurement:

-

Euthanize the mouse and remove the brain.

-

Slice the brain into coronal sections (e.g., 2 mm thick).

-

Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.

-

Healthy tissue will stain red, while the infarcted tissue will remain white.

-

Quantify the infarct volume using image analysis software.

-

5. Data Analysis:

-

Compare infarct volumes and neurological scores between the treatment and vehicle control groups using appropriate statistical tests.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vinpocetine increases cerebral blood flow and oxygenation in stroke patients: a near infrared spectroscopy and transcranial Doppler study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vinpocetine for cognitive impairment and dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How Vincopetine Benefits Brain Health - Life Extension [lifeextension.com]

- 7. researchgate.net [researchgate.net]

- 8. Role of vinpocetine in ischemic stroke and poststroke outcomes: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. magistralbr.caldic.com [magistralbr.caldic.com]

- 10. Transcranial Doppler assessment of cerebral vasomotor reactivity in evaluating the effects of vinpocetine in cerebral small vessel disease: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PET studies on the brain uptake and regional distribution of [11C]vinpocetine in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vinpocetine Attenuates Ischemic Stroke Through Inhibiting NLRP3 Inflammasome Expression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vinpocetine for acute ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of vinpocetine on the redistribution of cerebral blood flow and glucose metabolism in chronic ischemic stroke patients: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Vinpocetine Attenuates Ischemic Stroke Through Inhibiting NLRP3 Inflammasome Expression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Effects of 16,17-Dihydroapovincamine: A Review of Available Data

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available research detailing the neuroprotective effects, mechanism of action, or specific experimental protocols for 16,17-Dihydroapovincamine. Studies providing quantitative data, established signaling pathways, or detailed methodologies for this specific compound are not present in the accessible scientific domain.

Therefore, the creation of detailed Application Notes and Protocols as requested is not feasible based on the current body of scientific evidence.

Alternative Focus: The Closely Related Compound Vinpocetine

While information on this compound is unavailable, extensive research has been conducted on a structurally related compound, Vinpocetine , a synthetic derivative of the Vinca minor alkaloid vincamine. Vinpocetine has been studied for its neuroprotective properties for decades and is used in the treatment of cerebrovascular disorders.[1][2][3] Its main metabolite, cis-apovincaminic acid (cAVA), has also demonstrated neuroprotective effects.[1][2][3]

This section will provide an overview of the known neuroprotective effects and mechanisms of Vinpocetine, offering insights that may be relevant for future investigations into related compounds like this compound.

Mechanism of Action of Vinpocetine

Vinpocetine is believed to exert its neuroprotective effects through a multi-target mechanism. Key reported actions include:

-

Inhibition of Voltage-Dependent Sodium Channels: This action can reduce neuronal excitotoxicity, a major contributor to cell death in ischemic conditions.

-

Inhibition of Phosphodiesterase Type 1 (PDE1): By inhibiting PDE1, Vinpocetine can increase levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and increased cerebral blood flow.

-

Anti-inflammatory Effects: Vinpocetine has been shown to reduce the activation of microglia, the primary immune cells of the central nervous system, thereby mitigating neuroinflammation.[1][2]

-

Antioxidant Properties: Some studies suggest that Vinpocetine and its derivatives possess antioxidant activity, protecting against lipid peroxidation.

Experimental Models Used to Study Vinpocetine's Neuroprotective Effects

Researchers have employed various in vivo and in vitro models to investigate the neuroprotective capabilities of Vinpocetine.

In Vivo Models:

-

NMDA-Induced Excitotoxicity Model: A common model involves the injection of N-methyl-D-aspartate (NMDA), a glutamate receptor agonist, into specific brain regions like the entorhinal cortex in rats.[1][2][3] This induces excitotoxic neuronal death, mimicking aspects of neurodegenerative conditions.

-

Cerebral Ischemia Models: These models, which simulate stroke, involve the temporary or permanent occlusion of cerebral arteries to induce hypoxia and neuronal damage.

In Vitro Models:

-

Primary Neuronal Cultures: These cultures allow for the direct assessment of a compound's ability to protect neurons from various insults, such as exposure to neurotoxins or oxygen-glucose deprivation.

-

Brain Homogenate and Microsome Preparations: These are used to study the antioxidant effects of compounds by measuring the inhibition of lipid peroxidation induced by agents like iron (Fe2+).